molecular formula C11H12FNO B5401221 N-allyl-2-(4-fluorophenyl)acetamide

N-allyl-2-(4-fluorophenyl)acetamide

Cat. No. B5401221
M. Wt: 193.22 g/mol
InChI Key: SDPIRFCQZJKLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(4-fluorophenyl)acetamide, also known as FPEA, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic properties. FPEA belongs to the class of N-arylacetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-allyl-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. The endocannabinoid system plays a critical role in the regulation of pain, inflammation, and seizures, and N-allyl-2-(4-fluorophenyl)acetamide has been shown to interact with this system by binding to the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
N-allyl-2-(4-fluorophenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. In addition, N-allyl-2-(4-fluorophenyl)acetamide has been shown to reduce the excitability of neurons, leading to its anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-2-(4-fluorophenyl)acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-allyl-2-(4-fluorophenyl)acetamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of pain and seizure disorders. Another direction is to explore its potential as a modulator of the endocannabinoid system, which could have implications for the treatment of a range of diseases and conditions. Finally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(4-fluorophenyl)acetamide and its potential interactions with other compounds and systems in the body.

Synthesis Methods

The synthesis of N-allyl-2-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroacetophenone with allylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is purified by recrystallization from ethanol, yielding N-allyl-2-(4-fluorophenyl)acetamide as a white crystalline solid with a melting point of 82-84°C.

Scientific Research Applications

N-allyl-2-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic properties. Studies have shown that N-allyl-2-(4-fluorophenyl)acetamide exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory pain conditions. In addition, N-allyl-2-(4-fluorophenyl)acetamide has been shown to possess anticonvulsant properties, suggesting its potential use in the treatment of seizure disorders.

properties

IUPAC Name

2-(4-fluorophenyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPIRFCQZJKLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.